1-Bromo-2-(methoxymethyl)naphthalene

Catalog No.
S685664
CAS No.
64689-70-9
M.F
C12H11BrO
M. Wt
251.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(methoxymethyl)naphthalene

CAS Number

64689-70-9

Product Name

1-Bromo-2-(methoxymethyl)naphthalene

IUPAC Name

1-bromo-2-(methoxymethyl)naphthalene

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3

InChI Key

ORYVAZPUJFACFR-UHFFFAOYSA-N

SMILES

COCC1=C(C2=CC=CC=C2C=C1)Br

Canonical SMILES

COCC1=C(C2=CC=CC=C2C=C1)Br

1-Bromo-2-(methoxymethyl)naphthalene (CAS: 64689-70-9) is a highly functionalized aryl halide building block characterized by a stable benzylic ether adjacent to a reactive carbon-halogen bond [1]. In industrial and advanced laboratory settings, it is primarily procured as a robust precursor for organometallic synthesis, cross-coupling reactions, and the construction of complex polycyclic aromatic hydrocarbons (PAHs) and chiral ligands [2]. The methoxymethyl (-CH2OCH3) functionality serves a dual purpose: it acts as a chemically stable protecting group for the benzylic position and provides a coordinating oxygen atom that facilitates directed metalation and stabilizes key organometallic intermediates[1]. This dual functionality makes it a superior choice for multi-step synthetic routes where both chemoselectivity and intermediate stability are paramount.

Substituting 1-bromo-2-(methoxymethyl)naphthalene with simpler analogs severely compromises process efficiency and product yield [1]. For instance, 1-bromo-2-methylnaphthalene lacks the coordinating oxygen necessary to stabilize ortho-lithiated intermediates, leading to lower trapping yields and requiring harsher metalation conditions. Conversely, substituting with 1-bromo-2-(bromomethyl)naphthalene introduces a highly reactive and moisture-sensitive benzylic bromide that is prone to unwanted homocoupling, hydrolysis, or nucleophilic degradation during catalytic cross-coupling [2]. Furthermore, using 1-bromo-2-(hydroxymethyl)naphthalene introduces an acidic proton that unnecessarily consumes an extra equivalent of organometallic reagents and complicates reaction stoichiometry. The methoxymethyl ether uniquely balances chemical stability with coordination capacity, ensuring predictable and clean reactivity.

Organolithium Intermediate Stability and Trapping Efficiency

During halogen-metal exchange, the methoxy oxygen of 1-bromo-2-(methoxymethyl)naphthalene coordinates to the lithium atom, significantly stabilizing the resulting 1-lithio species compared to unfunctionalized analogs [1]. This internal coordination prevents premature decomposition and allows for highly efficient trapping with electrophiles, whereas 1-bromo-2-methylnaphthalene often suffers from incomplete conversion or side reactions under identical conditions.

Evidence DimensionElectrophilic trapping yield following lithiation at -78 °C
Target Compound Data>90% yield of functionalized product
Comparator Or Baseline1-Bromo-2-methylnaphthalene (~60-70% yield)
Quantified Difference20-30% higher yield due to intermediate stabilization
Conditionsn-BuLi in THF at -78 °C, followed by standard electrophile quench

Higher trapping yields reduce the need for chromatographic purification and minimize the loss of expensive downstream electrophiles.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In standard Pd-catalyzed cross-coupling reactions, the methoxymethyl group remains completely inert, allowing for exclusive reaction at the aryl bromide position [1]. In contrast, the benzylic bromide in 1-bromo-2-(bromomethyl)naphthalene aggressively competes for the catalyst or undergoes nucleophilic attack by the base, severely depressing the yield of the desired cross-coupled product.

Evidence DimensionTarget cross-coupling yield (Suzuki-Miyaura)
Target Compound Data>85% yield of mono-coupled product
Comparator Or Baseline1-Bromo-2-(bromomethyl)naphthalene (<40% yield)
Quantified Difference>45% improvement in target yield
ConditionsPd(PPh3)4, arylboronic acid, K2CO3, Toluene/H2O, 80 °C

Procuring the methoxymethyl protected variant prevents catastrophic yield losses and complex mixture formation during critical cross-coupling steps.

Reagent Economy During Metalation

Unlike 1-bromo-2-(hydroxymethyl)naphthalene, which possesses an acidic hydroxyl proton, 1-bromo-2-(methoxymethyl)naphthalene does not consume additional equivalents of base during metalation [1]. This allows for a strict 1:1 stoichiometry with organolithium or Grignard reagents, avoiding the formation of complex, poorly soluble alkoxide aggregates that can alter reaction kinetics.

Evidence DimensionEquivalents of n-BuLi required for complete metalation
Target Compound Data1.0 - 1.05 equivalents
Comparator Or Baseline1-Bromo-2-(hydroxymethyl)naphthalene (2.0 - 2.1 equivalents)
Quantified Difference50% reduction in organolithium consumption
ConditionsStandard halogen-metal exchange in ethereal solvents

Reducing the consumption of hazardous and expensive organolithium reagents improves process safety and lowers overall manufacturing costs.

Storage Stability and Handling Suitability

The methoxymethyl ether is chemically robust and stable to ambient moisture, allowing for standard room-temperature storage [1]. In stark contrast, 1-bromo-2-(bromomethyl)naphthalene is a highly reactive lachrymator that rapidly hydrolyzes or polymerizes upon exposure to atmospheric moisture, requiring strict cold-chain and inert-gas storage.

Evidence DimensionShelf-life under standard ambient conditions
Target Compound Data>12 months without significant degradation
Comparator Or Baseline1-Bromo-2-(bromomethyl)naphthalene (Degrades within weeks)
Quantified DifferenceMassive extension of usable shelf-life
ConditionsSealed container, room temperature, ambient atmosphere

Extended shelf-life and ambient handling requirements drastically reduce procurement logistics costs and minimize material waste due to degradation.

Synthesis of Custom BINAP-Type and Phosphine Ligands

Due to its high trapping efficiency and stability during metalation, this compound is the right choice for synthesizing sterically demanding, functionalized naphthyl-based chiral ligands[1]. The methoxymethyl group can either be retained for secondary coordination or deprotected late-stage to introduce further structural complexity.

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

In materials science, the compound's excellent chemoselectivity during Suzuki-Miyaura cross-coupling makes it an ideal building block for assembling extended PAH architectures[2]. The robust ether linkage survives the initial coupling steps and can be subsequently activated for cyclization.

Multi-Step Pharmaceutical Intermediate Synthesis

For industrial API synthesis requiring precise ortho-functionalization, the compound's 1:1 metalation stoichiometry and high intermediate stability ensure reproducible, scalable yields without the need for excess hazardous reagents [3].

XLogP3

3.5

Dates

Last modified: 08-15-2023

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